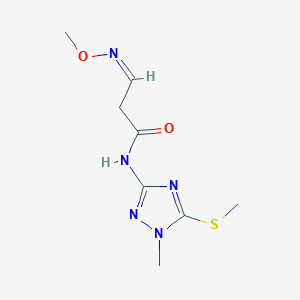

(3Z)-3-甲氧基亚胺-N-(1-甲基-5-甲基硫基-1,2,4-三唑-3-基)丙酰胺

货号 B2664010

CAS 编号:

338394-99-3

分子量: 243.29

InChI 键: PUQWHYGQSFXKTR-UITAMQMPSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- 2E-021 has demonstrated potent antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including those causing plant diseases. The compound’s mode of action involves disrupting fungal cell membranes or interfering with essential metabolic pathways. Further studies explore its potential as a natural alternative to synthetic fungicides in agriculture .

- As an agricultural chemical, 2E-021 shows promise in protecting crops from fungal infections. It can be applied as a foliar spray or soil treatment to prevent diseases caused by fungi. Its effectiveness against specific pathogens varies, making it a valuable tool for integrated pest management strategies .

- The triazole moiety in 2E-021 is structurally interesting. Researchers have used it as a scaffold for designing novel drugs. By modifying the triazole ring, scientists explore potential therapeutic applications, such as antiviral, antibacterial, or antitumor agents. The compound’s unique structure provides opportunities for rational drug design .

- Scientists investigate the interaction of 2E-021 with enzymes involved in various biological processes. Its inhibitory effects on specific enzymes (e.g., kinases, proteases) may have implications for disease treatment. Understanding its binding mechanisms and selectivity is crucial for drug development .

- The triazole group in 2E-021 can serve as a ligand in coordination complexes. Researchers explore its coordination chemistry with transition metals. These complexes may exhibit interesting properties, such as catalytic activity, luminescence, or magnetic behavior. Applications range from materials science to catalysis .

- 2E-021 belongs to a class of compounds involved in chemical defense mechanisms in plants. It may play a role in plant–herbivore interactions. By studying its biosynthesis and ecological significance, researchers gain insights into how plants protect themselves from pests and herbivores .

Antifungal Activity

Plant Protection and Crop Enhancement

Triazole-Based Drug Development

Biochemical Studies and Enzyme Inhibition

Triazole-Based Ligands in Coordination Chemistry

Chemical Ecology and Plant Defense

属性

IUPAC Name |

(3Z)-3-methoxyimino-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2S/c1-13-8(16-3)11-7(12-13)10-6(14)4-5-9-15-2/h5H,4H2,1-3H3,(H,10,12,14)/b9-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQWHYGQSFXKTR-UITAMQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)NC(=O)CC=NOC)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=N1)NC(=O)C/C=N\OC)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

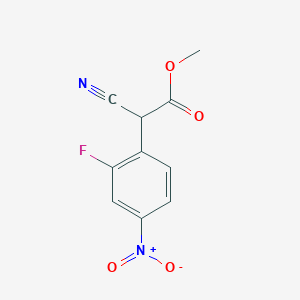

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate

2140326-64-1

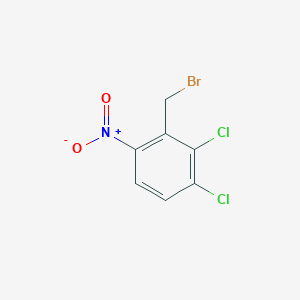

2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene

93213-79-7

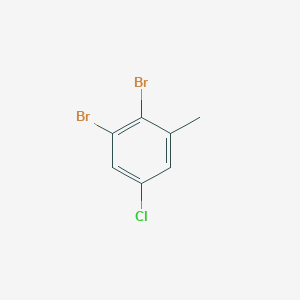

5-Chloro-2,3-dibromotoluene

1000571-68-5

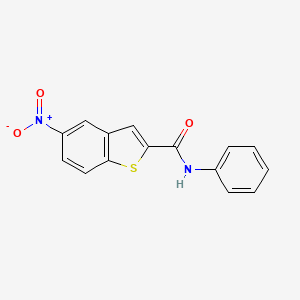

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2663936.png)

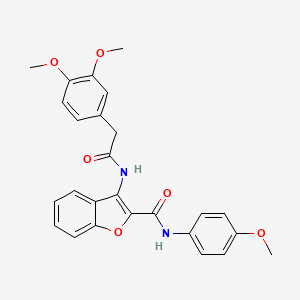

![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2663938.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2663941.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)

![4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2663947.png)